molecular formula C22H21N3O4 B2634708 1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 899754-47-3

1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2634708
CAS No.: 899754-47-3
M. Wt: 391.427
InChI Key: OJCGNYZRHXCYIO-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting cardiovascular diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

The synthesis of 1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the nitrophenyl group: This step may involve a nucleophilic substitution reaction where a nitrophenyl halide reacts with a suitable nucleophile.

    Coupling with the isopropylphenyl group: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(3-Nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common reagents and conditions used in these reactions include hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation.

Mechanism of Action

The mechanism of action of 1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide would depend on its specific application. For example, if used as a calcium channel blocker, it would inhibit the influx of calcium ions through voltage-gated calcium channels, thereby affecting muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives such as nifedipine and amlodipine, which are well-known calcium channel blockers. Compared to these compounds, 1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide may offer unique properties due to the presence of the nitrophenyl and isopropylphenyl groups, which could influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-15(2)17-8-10-18(11-9-17)23-21(26)20-7-4-12-24(22(20)27)14-16-5-3-6-19(13-16)25(28)29/h3-13,15H,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCGNYZRHXCYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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